molecular formula C11H15N3O B12311924 1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one

1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one

Cat. No.: B12311924
M. Wt: 205.26 g/mol
InChI Key: XNQMTYVIKVRSEJ-UHFFFAOYSA-N
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Description

1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol This compound is characterized by the presence of an imidazolidinone ring attached to a phenylethylamine moiety

Preparation Methods

Chemical Reactions Analysis

1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the phenylethylamine moiety can undergo substitution reactions with electrophiles.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-[2-(4-aminophenyl)ethyl]imidazolidin-2-one

InChI

InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)5-7-14-8-6-13-11(14)15/h1-4H,5-8,12H2,(H,13,15)

InChI Key

XNQMTYVIKVRSEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CCC2=CC=C(C=C2)N

Origin of Product

United States

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